molecular formula C8H4F3IO2 B2711000 5-Iodo-2-(trifluoromethyl)benzoic acid CAS No. 655-00-5

5-Iodo-2-(trifluoromethyl)benzoic acid

Cat. No.: B2711000
CAS No.: 655-00-5
M. Wt: 316.018
InChI Key: YCXYILXKMVBHHE-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3IO2 It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethyl)benzoic acid typically involves the iodination of 2-(trifluoromethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the iodine atom and trifluoromethyl group influence the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of molecules, making them more suitable for pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)benzoic acid
  • 4-Iodo-2-(trifluoromethyl)benzoic acid
  • 3-Iodo-2-(trifluoromethyl)benzoic acid

Uniqueness

5-Iodo-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzoic acid core. This positioning can significantly influence its chemical reactivity and the types of reactions it can undergo compared to its isomers .

Properties

IUPAC Name

5-iodo-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXYILXKMVBHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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